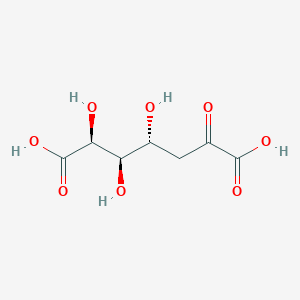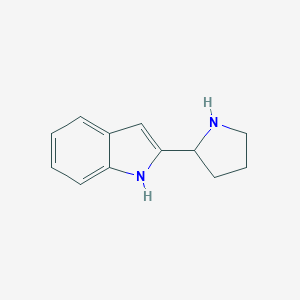
6-Methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Methoxy-2,2-dimethyl-1-indanone is a chemical compound belonging to the indanone family Indanones are known for their versatile reactivity and are often used as intermediates in organic synthesis
Preparation Methods
The synthesis of 6-Methoxy-2,2-dimethyl-1-indanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of m-methyl benzoyl chloride with propylene, followed by a Friedel-Crafts alkylation reaction . This method is advantageous due to its short synthetic route and high yield, making it suitable for industrial production. Another approach involves the use of α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .
Chemical Reactions Analysis
6-Methoxy-2,2-dimethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. Common reagents used in these reactions include bromine, trifluoroacetic acid, and alkali metals
Scientific Research Applications
6-Methoxy-2,2-dimethyl-1-indanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-1-indanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the methoxy and methyl groups influences its binding affinity and reactivity, making it a valuable compound for studying enzyme-substrate interactions .
Comparison with Similar Compounds
6-Methoxy-2,2-dimethyl-1-indanone can be compared with other indanone derivatives such as 2,6-dimethyl-1-indanone and 5-methoxy-1-indanone . While these compounds share a similar core structure, the presence and position of the methoxy and methyl groups confer unique chemical properties and reactivity. For example, 5-methoxy-1-indanone has a methoxy group at the 5th position, which affects its electronic properties and reactivity differently compared to 6-Methoxy-2,2-dimethyl-1-indanone.
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFFWSSQPGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435270 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124688-07-9 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)



![3-[4-(3-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B58468.png)


![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)






